molecular formula C15H26N2O4 B2565414 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate CAS No. 2137581-34-9

8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No. B2565414
CAS RN: 2137581-34-9
M. Wt: 298.383
InChI Key: XRMUDZVYUDATJJ-UHFFFAOYSA-N
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Description

“8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate” is a chemical compound with the molecular formula C15H26N2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 298.38 g/mol . The InChI code for this compound is 1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-5-15(6-8-17)10-16-9-11(15)12(18)20-4/h11,16H,5-10H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is typically stored in a dark place, sealed in dry conditions, at 2-8°C . The boiling point data for this compound is not available .

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-spirohydantoin derivatives, including compounds related to 8-tert-butyl derivatives, has revealed insights into supramolecular arrangements. The study demonstrates how substituents on the cyclohexane ring influence crystal structures, highlighting the role of these compounds in understanding molecular interactions and crystal engineering (Graus et al., 2010).

Spectroscopic Analysis

The relative configuration of diazaspirodecanes has been successfully analyzed using NMR spectroscopy. This method provides a detailed understanding of the molecular structure, which is crucial for the design and synthesis of new materials with desired physical and chemical properties (Guerrero-Alvarez et al., 2004).

Synthesis of Constrained Peptides

Spirolactams, closely related to the target compound, have been synthesized as conformationally restricted pseudopeptides. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, which are important in the study of peptide structure and function. This research contributes to the development of peptidomimetics, potentially useful in therapeutic applications (Fernandez et al., 2002).

Chemical Synthesis and Biological Potential

Studies have developed general procedures for synthesizing spirocyclic compounds with potential biological activity. These methodologies pave the way for the creation of novel heterocyclic compounds that might have pharmaceutical applications, underscoring the versatility of 8-tert-butyl derivatives in synthetic organic chemistry (Moskalenko & Boev, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

8-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-5-15(6-8-17)10-16-9-11(15)12(18)20-4/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUDZVYUDATJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137581-34-9
Record name 8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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